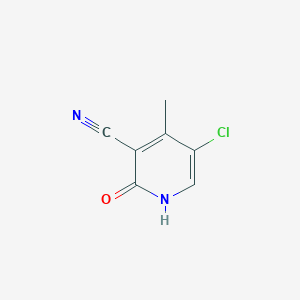

5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1708370-71-1; molecular formula: C₇H₅ClN₂O) is a pyridine derivative characterized by a chloro group at position 5, a methyl group at position 4, and a nitrile substituent at position 2. It is commercially available with 97% purity and is utilized as a versatile intermediate in organic synthesis and pharmaceutical research . Its structural features, including the electron-withdrawing chloro and nitrile groups, influence its reactivity and physicochemical properties, such as solubility and thermal stability.

Properties

IUPAC Name |

5-chloro-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGDXLQFQUDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: 5-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reduction: 5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-amine.

Oxidation: 5-Chloro-4-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential:

5CMDO has been identified as a potential therapeutic agent due to its structural similarity to known bioactive compounds. It acts as a modulator of various biological pathways, particularly in the treatment of metabolic diseases. Research indicates that derivatives of this compound can serve as agonists for the TGR5 receptor, which is implicated in metabolic and gastrointestinal disorders such as type II diabetes and inflammatory bowel diseases (IBD) .

Case Study:

A study published in a patent application (WO2016016238A1) highlights the efficacy of 5CMDO derivatives in managing conditions associated with TGR5-related diseases. The findings suggest that these compounds can enhance safety profiles and therapeutic indices for chronic administration, making them suitable candidates for further clinical development .

Organic Synthesis

Ligand in Cross-Coupling Reactions:

5CMDO serves as an effective ligand in various cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its unique structure allows it to stabilize metal catalysts, which are crucial for efficient reaction pathways in organic synthesis .

Data Table: Applications in Organic Synthesis

| Application Type | Reaction Type | Catalyst Used | Reference |

|---|---|---|---|

| Cross-Coupling | Suzuki Coupling | Palladium | |

| Ligand Coordination | Heck Reaction | Nickel | |

| Metal-Free Reactions | C-C Bond Formation | N/A |

Material Science

Polymer Chemistry:

The compound has been explored for its potential use in polymer chemistry, particularly as a building block for synthesizing functionalized polymers. Its reactivity allows it to participate in polymerization processes, leading to materials with tailored properties for specific applications .

Case Study:

Research conducted on the incorporation of 5CMDO into polymer matrices demonstrated enhanced thermal stability and mechanical properties. These findings suggest its viability in producing advanced materials suitable for electronics and packaging industries .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carbonitrile groups enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

Dye Performance: Cl-PAMOPC () demonstrates superior solubility in propylene glycol monomethyl ether acetate (PGMEA) and thermal stability (263 °C decomposition), attributed to its dichlorocyclohexadienyl-diazenyl group, making it suitable for image-sensor color filters . Antimicrobial Activity: Azo derivatives (e.g., compound 2a in ) exhibit broad-spectrum antimicrobial properties due to the diazenyl group, which disrupts microbial cell walls .

Electron-Donating vs.

Thermal Stability and Solubility :

- Cl-PAMOPC’s high decomposition temperature (263 °C) contrasts with the lower thermal stability of simpler analogs, highlighting the stabilizing role of bulky substituents .

- The butyl and hydroxy groups in 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile () may enhance solubility in polar solvents but reduce thermal stability .

Biological Activity

5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (commonly referred to as 5-Chloro-4-methyl-dihydropyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine ring with a carbonitrile and a chloro substituent, which are critical for its biological activity.

Research indicates that 5-Chloro-4-methyl-dihydropyridine exhibits various mechanisms of action that contribute to its pharmacological effects:

- Anticoagulant Activity : The compound has been identified as an inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. This property suggests potential applications in the treatment and prevention of thromboembolic disorders such as myocardial infarction and stroke .

- Antimicrobial Properties : Preliminary studies have shown that derivatives of dihydropyridine compounds exhibit antimicrobial activity against various pathogens. This suggests that 5-Chloro-4-methyl-dihydropyridine may possess similar properties, warranting further investigation .

- Cytotoxic Effects : In vitro studies have indicated that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further development in oncology .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 5-Chloro-4-methyl-dihydropyridine and its derivatives. Below is a summary of key findings from recent research:

Pharmacological Applications

Given its diverse biological activities, 5-Chloro-4-methyl-dihydropyridine has potential applications in several therapeutic areas:

- Cardiovascular Diseases : Due to its anticoagulant properties, it could be developed as a treatment for conditions like deep vein thrombosis and pulmonary embolism.

- Infectious Diseases : Its antimicrobial activity suggests that it may be useful in treating bacterial infections, particularly those resistant to conventional antibiotics.

- Cancer Therapy : The cytotoxic effects observed in cancer cell lines indicate potential for development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 5-chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can purity be optimized?

The compound is typically synthesized via multi-step procedures involving halogenation and cyclization. A three-step approach (e.g., starting from trifluoromethylpyridine precursors) includes:

- Step 1 : Chlorination using POCl₃ or SOCl₂ under reflux conditions.

- Step 2 : Cyclization with nitrile precursors in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC or TLC. For reproducibility, ensure stoichiometric control and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

Q. What safety precautions are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Safety Data Sheets (SDS) for analogous dihydropyridines highlight respiratory and skin irritation risks; pre-treat spills with neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale syntheses?

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability.

- Catalysis : Test Pd/C or CuI for mediating cyclization steps, reducing reaction time by 30–50% .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies often arise from:

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm.

- Purity : Recrystallize samples repeatedly and validate via elemental analysis (e.g., C, H, N % within ±0.3% of theoretical values) .

- Instrument Calibration : Use certified reference standards (e.g., tetramethylsilane) for NMR calibration .

Q. What strategies are recommended for studying structure-activity relationships (SAR) with this compound?

- Substituent Modification : Replace the chloro group with methoxy (see 4-methoxy analogs in ) or amino groups to assess electronic effects on bioactivity.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict binding affinities with target enzymes (e.g., kinases) .

- Biological Assays : Test derivatives in vitro for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC.

- pH Stability : At pH < 3, the dihydropyridine ring undergoes hydrolysis; at pH > 9, nitrile groups may convert to carboxylic acids. Buffered solutions (pH 5–7) are optimal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.